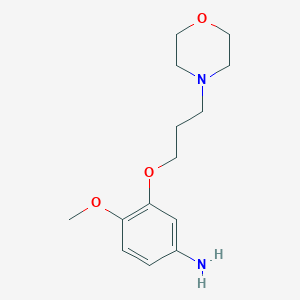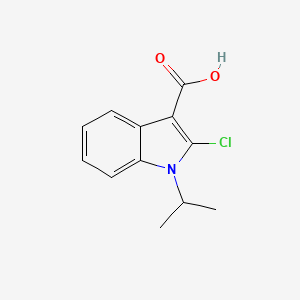![molecular formula C17H11N3O B13988266 3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 56352-91-1](/img/structure/B13988266.png)
3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, which is further substituted with a naphthalenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the use of trifluoromethanesulfonic anhydride to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The compound’s ability to bind to nucleic acids and proteins also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 4-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
- 3-[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine
Uniqueness
3-[5-(2-Naphthalenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the naphthalenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .
Propiedades
Número CAS |
56352-91-1 |
|---|---|
Fórmula molecular |
C17H11N3O |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-5-13-10-14(8-7-12(13)4-1)16-19-20-17(21-16)15-6-3-9-18-11-15/h1-11H |
Clave InChI |
AZPQFNRUQOAFRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
